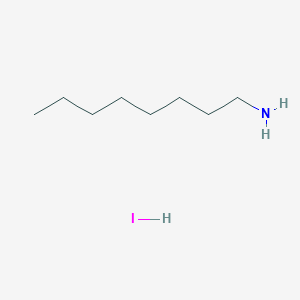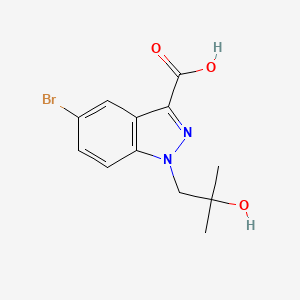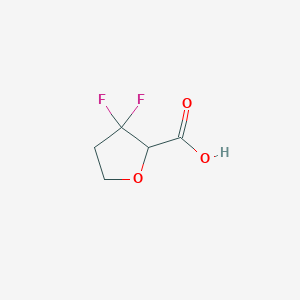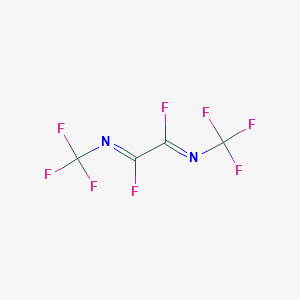
2,3,5,6-Tetrafluorobiphenyl
Übersicht
Beschreibung
2,3,5,6-Tetrafluorobiphenyl is a chemical compound with the CAS Number: 834-89-9 . It has a molecular weight of 226.17 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related compounds that provide insight into potential synthesis methods. For instance, N-(2,3,5,6-Tetrafluoropyridyl)sulfoximines can be synthesized by reacting NH-sulfoximines with pentafluoropyridine in the presence of KOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6F4/c13-8-6-9 (14)12 (16)10 (11 (8)15)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- 2,3,5,6-Tetrafluorobiphenyl derivatives have been studied for their crystal structures. For example, 2,3,5,6-Tetrakis(trifluoromethyl)terephthaloyl difluoride, a related compound, crystallizes in a specific space group due to the ordering of F, O, and C atoms. The CF3 groups in the compound cause slight distortions from planarity, providing insights into molecular interactions and structural chemistry (Baenziger, Burton, & Tortelli, 1995).
Ligand Synthesis
- Tetraarylphenyls, incorporating this compound, have been investigated as ligands for synthesizing compounds with low-coordinate phosphorus centers. These ligands are pivotal in the creation of materials with unique chemical properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Material Synthesis
- A study on the optimized synthesis of Tetrafluoroterephthalic Acid, closely related to this compound, showcases its role in creating new coordination polymers and metal-organic frameworks. These materials have potential applications in catalysis and material science (Orthaber et al., 2010).
Spectroscopic Characterization
- The spectroscopic characterization of derivatives, such as 2,3,5,6-Tetrafluorophenylnitren-4-yl, provides valuable insights into the electronic and molecular structure of these compounds. This knowledge is essential for understanding their reactivity and potential applications in various fields (Sander, Grote, Kossmann, & Neese, 2008).
Nonlinear Optical Properties
- The nonlinear optical properties of fluorinated compounds, including those derived from this compound, are being explored for their potential in optoelectronic applications. Such studies are crucial for developing new materials for electronic devices and optical systems (Adeel et al., 2021).
Polymer Chemistry
- In polymer chemistry, derivatives of this compound are used to create unique copolymers with specific properties like solubility and thermal stability. These materials have potential applications in advanced materials and coatings (Miyatake, Oyaizu, Tsuchida, & Hay, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, inhaled, or if it comes into contact with skin, and that it can cause skin and eye irritation .
Wirkmechanismus
Target of Action
It’s known that fluorinated compounds often exhibit unique reactivity and stability due to the presence of fluorine atoms .
Mode of Action
The presence of fluorine atoms in its structure confers unique reactivity and stability . Fluorination enhances its resistance to oxidation and chemical degradation .
Biochemical Pathways
Fluorinated compounds are often involved in various synthetic processes due to their unique reactivity and stability .
Pharmacokinetics
The compound’s unique molecular structure, characterized by the presence of four fluorine atoms, may influence its bioavailability .
Result of Action
Fluorinated compounds often exhibit unique properties that can influence their interactions with biological systems .
Eigenschaften
IUPAC Name |
1,2,4,5-tetrafluoro-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGVNRCLRPAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the mesomorphic properties of compounds containing 2,3,5,6-tetrafluorobiphenyl?
A1: Studies have shown that incorporating a this compound unit into a molecule can influence its liquid crystal properties. For instance, 4'-[(s)2-methyl-butoxycarbonyl] phenyl 4-(4-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-1-ethynyl)benzoates exhibit enantiotropic mesophases including cholesteric, smectic A, and chiral smectic C states across a wide temperature range []. The specific mesophase behavior can be influenced by factors such as the length of the alkoxy chain attached to the tetrafluorobiphenyl unit.
Q2: How does lateral polyfluoro-substitution affect the mesomorphic properties of liquid crystals containing this compound?
A2: Research suggests that introducing multiple fluorine atoms onto the biphenyl group can negatively impact mesophase formation []. The position of these fluorine atoms on the biphenyl ring system plays a significant role in determining the overall effect on mesomorphic behavior.
Q3: Can you provide examples of how the structure of compounds incorporating this compound relates to their liquid crystal phase behavior?
A3: Certainly. In a study of 4-alkoxycarbonylphenyl 4′-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-carboxylates, researchers synthesized two homologous series: one chiral and one achiral []. The chiral series primarily displayed cholesteric and smectic C phases, while the achiral series exhibited nematic and smectic A phases. This difference highlights how subtle structural variations, such as the presence of a chiral center, can significantly alter the self-assembly and hence the observed liquid crystal phases.
Q4: What is the crystal structure of 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?
A4: The crystal structure of this compound has been determined through X-ray diffraction []. The molecule comprises three planar units: the cyanotetrafluorophenyl group, the phenyl ring, and the butyl group. Interestingly, the molecules arrange themselves in a head-to-tail configuration within the crystal lattice, with close contacts observed between the phenyl and tetrafluorophenyl rings.
Q5: How does the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile differ from its non-fluorinated analogue?
A5: The introduction of fluorine atoms in 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile leads to significant changes in its crystal packing compared to 4′-bromobiphenyl-4-carbonitrile []. Notably, the fluorinated compound exhibits Br⋯F and F⋯F contacts, forming an intermolecular network of zigzag chains, which are absent in the non-fluorinated counterpart.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)




![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)







![tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%](/img/structure/B6305929.png)